6-Isopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-methyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-10(2)15-9-14(18(22)23)16-11(3)20-21(17(16)19-15)12-5-7-13(24-4)8-6-12/h5-10H,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUHTSVJYPZQAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Isopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 1018127-49-5) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound exhibits a unique structure that may contribute to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C18H19N3O3
- Molecular Weight : 325.4 g/mol
- CAS Number : 1018127-49-5
The compound's structure is characterized by a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.
-
In Vitro Studies :
- The compound has been tested against various cancer cell lines, showing significant cytotoxic effects. For instance, it demonstrated an IC50 value of approximately 49.85 µM against certain tumor cells, indicating its potential as an anticancer agent .
- In comparative studies, derivatives of pyrazole have shown IC50 values ranging from 0.01 µM to 31.5 µM against different cancer types, suggesting that modifications in the structure can enhance potency .
- Mechanism of Action :
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound under discussion has been implicated in reducing inflammation markers in preclinical models.
- Cytokine Inhibition :
- Animal Models :
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Various Tumor Cells | 49.85 | |
| Anti-inflammatory | Animal Models | N/A |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of several pyrazole derivatives including our compound against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines. The results demonstrated significant growth inhibition with promising IC50 values indicating potential for further development as an anticancer drug.
Case Study 2: Anti-inflammatory Effects
In a model of induced paw edema in rats, treatment with pyrazole derivatives showed a marked reduction in edema compared to control groups, highlighting their anti-inflammatory potential.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6-Isopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 325.37 g/mol
- CAS Registry Number : 1018127-49-5
- Purity : 95% (commonly reported)
Structural Features :
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic core. Key substituents include:
- Position 1 : 4-Methoxyphenyl group (electron-donating methoxy substituent).
- Position 3 : Methyl group.
- Position 6 : Isopropyl group (branched alkyl chain).
Comparison with Structurally Similar Compounds
Substituent Variations at Position 6
The substituent at position 6 significantly influences physicochemical properties and bioactivity:
Key Observations :
- Isopropyl vs. Cyclopropyl : The isopropyl group in the target compound increases molecular weight slightly (325.37 vs. 323.35) and may enhance lipophilicity compared to the cyclopropyl analog .
- Heterocyclic Substituents : The furan-2-yl group in compound 12 () introduces a polar aromatic ring, improving solubility (99% purity suggests efficient synthesis) .
Substituent Variations at Position 1
The 4-methoxyphenyl group at position 1 is a common feature, but other aromatic substituents are observed:
Key Observations :
Carboxylic Acid Derivatives
The carboxylic acid at position 4 is critical for salt formation and solubility. Esterified or modified analogs include:
Key Observations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
